molecular formula C9H13NOS B2456927 1-(2-(tert-Butyl)thiazol-4-yl)ethanone CAS No. 1343456-16-5

1-(2-(tert-Butyl)thiazol-4-yl)ethanone

Cat. No.: B2456927
CAS No.: 1343456-16-5
M. Wt: 183.27
InChI Key: AFBLIINTGRGOBD-UHFFFAOYSA-N
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Description

1-(2-(tert-Butyl)thiazol-4-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a tert-butyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butyl)thiazol-4-yl)ethanone typically involves the reaction of 2-aminothiazole with tert-butyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the tert-butyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butyl)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(tert-Butyl)thiazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)thiazole
  • 4-(tert-Butyl)thiazole
  • 1-(tert-Butyl)thiazol-2-yl)ethanone

Uniqueness

1-(2-(tert-Butyl)thiazol-4-yl)ethanone is unique due to the specific positioning of the tert-butyl group and the ethanone moiety. This configuration can influence its reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6(11)7-5-12-8(10-7)9(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBLIINTGRGOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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